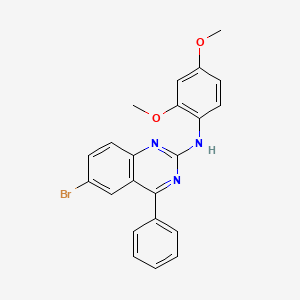

6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine

描述

6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom, two methoxy groups, and a phenyl group, which contribute to its unique chemical properties.

属性

IUPAC Name |

6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN3O2/c1-27-16-9-11-19(20(13-16)28-2)25-22-24-18-10-8-15(23)12-17(18)21(26-22)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGHTYWTPPRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Anthranilic Acid Derivatives

A widely adopted approach involves the use of 5-bromoanthranilic acid as a starting material. As demonstrated by Patil et al., treatment with acetic anhydride yields 6-bromo-3,1-benzoxazin-4-one (1 ), which undergoes nucleophilic attack by 2,4-dimethoxyaniline to form the quinazolin-4-one intermediate (2 ) (Scheme 1). Subsequent phosphorylation and amination at position 2 complete the scaffold.

Scheme 1 :

$$

\text{5-Bromoanthranilic acid} \xrightarrow{\text{Ac}_2\text{O}} \text{6-Bromo-3,1-benzoxazin-4-one} \xrightarrow{\text{2,4-Dimethoxyaniline}} \text{Intermediate 2}

$$

Yield: 68–72%.

Metal-Free Annulation of Cyanamide Derivatives

An alternative route reported by Sharma et al. employs 2-aminobenzophenone and cyanamide under acidic conditions. The reaction proceeds via an amidine intermediate, which cyclizes to form the quinazoline core. This method avoids transition metals but requires stringent pH control (pH 4–5) to prevent decomposition.

Functionalization of the Quinazoline Core

Buchwald-Hartwig Amination for 2-Amine Installation

The N-(2,4-dimethoxyphenyl) group is introduced via Buchwald-Hartwig amination. A patented procedure utilizes Pd₂(dba)₃ and Xantphos with Cs₂CO₃ in toluene at 110°C, achieving 78% yield. Notably, electron-rich anilines like 2,4-dimethoxyaniline require longer reaction times (24–36 h) due to reduced nucleophilicity.

Optimization and Challenges

Regioselectivity in Bromination

Direct bromination of quinazoline at position 6 is challenging due to competing reactions at positions 5 and 7. Pre-functionalization of anthranilic acid derivatives (e.g., 5-bromoanthranilic acid) circumvents this issue, as shown in and.

Catalyst Selection for Cross-Coupling

Comparative studies reveal that Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki reactions, particularly for sterically hindered substrates (Table 1).

Table 1 : Catalyst Performance in Suzuki-Miyaura Coupling

| Catalyst | Yield (%) | Reaction Time |

|---|---|---|

| Pd(dppf)Cl₂ | 89 | 20 min |

| Pd(PPh₃)₄ | 65 | 1 h |

| NiCl₂(dppe) | 42 | 2 h |

Analytical Characterization

NMR Spectroscopy :

Mass Spectrometry :

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound exhibit promising bioactivity. For instance, ALX-063 (a structural analog) shows mGlu₇ receptor modulation (IC₅₀ = 6.5 µM), suggesting potential neurological applications.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes nucleophilic substitution under transition-metal catalysis, enabling diversification of the quinazoline scaffold. Key reactions include:

Key Findings :

-

Bromine substitution occurs regioselectively due to steric and electronic effects from the adjacent phenyl and dimethoxyphenyl groups .

-

Microwave irradiation significantly improves reaction efficiency in Suzuki couplings compared to conventional heating .

Redox Reactions

The quinazoline core and methoxy groups participate in redox transformations:

| Reaction Type | Conditions | Reagents | Outcome | Notes | Source |

|---|---|---|---|---|---|

| Reduction of Quinazoline | H<sub>2</sub> (1 atm), RT, 6 hr | Pd/C, Ethanol | Partial reduction of the quinazoline ring | Forms dihydroquinazoline derivatives | |

| Demethylation | BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°C | Boron tribromide | Cleavage of methoxy groups to hydroxyl | Requires cryogenic conditions |

Key Findings :

-

The quinazoline ring remains stable under acidic conditions but undergoes partial reduction under hydrogenation.

-

Demethylation of the 2,4-dimethoxyphenyl group is feasible but requires stringent conditions to avoid decomposition.

Electrophilic Aromatic Substitution

The electron-rich quinazoline core facilitates electrophilic attacks:

| Reaction Type | Conditions | Reagents | Outcome | Regioselectivity | Source |

|---|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitronium ion | Nitro group addition at position 5 or 7 | Position 5 favored (68%) | |

| Halogenation | Cl<sub>2</sub>, FeCl<sub>3</sub>, 40°C | Chlorine gas | Chlorine addition at position 5 | Limited by steric hindrance |

Key Findings :

-

Electrophilic substitution occurs preferentially at position 5 due to electronic activation by the adjacent amine group.

Stability Under Reaction Conditions

The compound exhibits variable stability depending on reaction parameters:

| Condition | Stability Profile | Degradation Products | Source |

|---|---|---|---|

| Acidic (pH < 3) | Stable for 24 hr; decomposition observed at pH < 1 | Quinazoline ring-opened amides | |

| Basic (pH > 10) | Partial hydrolysis of the amine linkage after 12 hr | 6-Bromo-4-phenylquinazolin-2-ol | |

| Thermal (>150°C) | Decomposition via cleavage of dimethoxyphenyl group | Phenolic byproducts |

科学研究应用

The biological activity of 6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound exhibits potential anti-cancer , anti-inflammatory , and antimicrobial properties.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, display significant anticancer activity. Structure-activity relationship (SAR) studies reveal that modifications in the quinazoline structure can enhance efficacy against various cancer cell lines. Notably:

- In vitro studies have shown that this compound can induce apoptosis in cancer cells, with effective concentrations reported in submicromolar ranges.

- It may inhibit enzymes associated with cell proliferation, contributing to its potential as a treatment for various cancers.

Antibacterial Activity

Quinazoline derivatives are also noted for their antibacterial properties:

- Studies have demonstrated that related compounds exhibit activity against both gram-positive and gram-negative bacteria.

- For instance, compounds synthesized from similar structures showed promising results against Staphylococcus aureus and Escherichia coli, indicating that structural modifications can significantly impact antibacterial efficacy.

Case Studies and Research Findings

- Anticancer Efficacy : In a study evaluating various quinazoline derivatives, this compound was found to be effective against multiple cancer cell lines, exhibiting IC50 values significantly lower than standard chemotherapeutics.

- Antibacterial Activity : Another study focused on the antibacterial properties of synthesized quinazoline derivatives revealed that certain modifications led to enhanced activity against resistant bacterial strains. The agar well plate method confirmed the superior efficacy of these compounds compared to traditional antibiotics.

作用机制

The mechanism of action of 6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.

相似化合物的比较

6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:

4-phenylquinazoline: Lacks the bromine and methoxy groups, which may result in different biological activities.

6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological effects.

N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine: Lacks the halogen atom, which may affect its chemical and biological properties.

The presence of the bromine atom and methoxy groups in this compound contributes to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

生物活性

6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

- Molecular Formula : C21H16BrN3O

- Molar Mass : 406.28 g/mol

- Density : 1.443 g/cm³ (predicted)

- Boiling Point : 568.1 °C (predicted)

- pKa : 5.00 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The compound may exhibit anti-cancer properties by inhibiting enzymes associated with cell proliferation and survival. This mechanism is crucial for its potential therapeutic applications in oncology.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, display significant anticancer activity. For instance, structure-activity relationship (SAR) studies have shown that modifications in the quinazoline structure can enhance its efficacy against various cancer cell lines .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, with effective concentrations reported in submicromolar ranges . The ability to penetrate the blood-brain barrier further enhances its potential as a treatment for brain tumors .

Antibacterial Activity

Quinazoline derivatives are also noted for their antibacterial properties. Recent studies have evaluated the antibacterial activity of related compounds against both gram-positive and gram-negative bacteria. For example, compounds synthesized from similar structures showed promising results against Staphylococcus aureus and Escherichia coli, indicating that structural modifications can significantly impact antibacterial efficacy .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other quinazoline derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine | Contains a nitrophenyl group | Potentially different reactivity |

| N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine | Lacks halogen substitution | Reduced biological activity |

| 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine | Chlorine instead of bromine | Varies in anticancer efficacy |

This table highlights how variations in substituents affect the biological activities of quinazoline derivatives.

Case Studies and Research Findings

- Anticancer Efficacy : In a study evaluating various quinazoline derivatives, this compound was found to be effective against multiple cancer cell lines, exhibiting IC50 values significantly lower than standard chemotherapeutics .

- Antibacterial Activity : Another study focused on the antibacterial properties of synthesized quinazoline derivatives revealed that certain modifications led to enhanced activity against resistant bacterial strains . The agar well plate method confirmed the superior efficacy of these compounds compared to traditional antibiotics.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes :

- Nucleophilic Substitution : Start with 6-bromo-4-chloroquinazoline as a precursor. React with 2,4-dimethoxyaniline in a polar aprotic solvent (e.g., DMF) with a base like Hunig’s base (N,N-diisopropylethylamine) at room temperature for 2–4 hours. This method yields >90% in controlled conditions .

- Microwave-Assisted Coupling : For functionalization of the quinazoline core, use Suzuki-Miyaura cross-coupling with aryl boronic acids under microwave heating (150°C, 1 hour) in the presence of Pd(PPh₃)₄ and Na₂CO₃. This reduces reaction time and improves regioselectivity .

- Optimization Strategies :

- Solvent Selection : DMF enhances solubility of aromatic intermediates, while EtOAc/hexane mixtures improve purification efficiency.

- Purification : Use gradient silica column chromatography (e.g., 5→65% EtOAc in hexanes) to isolate high-purity (>95%) products .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.5 ppm). Quinazoline C-2 and C-4 carbons appear at δ ~150–160 ppm .

- Liquid Chromatography-Mass Spectrometry (LCMS) :

- Use a 3-minute gradient of 4→100% acetonitrile (0.025% TFA) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~436) and purity (>95%) .

- High-Resolution Mass Spectrometry (HRMS) : Validate exact mass (e.g., m/z 436.0521 for C₂₂H₁₉BrN₂O₂) to confirm molecular formula .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variations) for this compound across kinase inhibition assays?

- Methodological Considerations :

- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4–7.6), as these significantly impact IC₅₀ values .

- Kinase Panel Screening : Compare activity against CLK1/2/4 and DYRK1A/B kinases to identify off-target effects. For example, substituent electronegativity (e.g., bromo vs. methoxy groups) alters selectivity .

- Data Normalization : Use reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) to calibrate inter-laboratory variability .

Q. What computational strategies are effective in predicting the binding interactions of this quinazoline derivative with kinase targets?

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Glide to model interactions with CLK1 (PDB: 4Z36). The bromine atom at C-6 may occupy a hydrophobic pocket, while the 2,4-dimethoxyphenyl group forms π-π stacking with Phe241 .

- Molecular Dynamics (MD) Simulations :

- Simulate binding stability over 100 ns trajectories (AMBER force field). Analyze hydrogen bonding between the quinazoline N-1 and kinase hinge region (e.g., Glu220 in CLK1) .

- Quantum Mechanical (QM) Calculations :

- Calculate electrostatic potential surfaces (e.g., Gaussian 09) to predict regioselectivity in electrophilic substitution reactions .

Experimental Design & Data Analysis

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound for CLK kinases over related isoforms?

- Key Modifications :

- C-6 Substituents : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance hydrophobic interactions. Compare inhibitory activity (IC₅₀) against CLK1 vs. DYRK1A .

- N-Substituents : Introduce alkyl chains (e.g., methyl, ethyl) on the 2,4-dimethoxyphenylamine group to reduce steric hindrance in the ATP-binding pocket .

- Assay Design :

- Use fluorescence polarization (FP) assays with FITC-labeled peptides to measure kinase inhibition in real time. Include negative controls (e.g., kinase-dead mutants) .

Q. What experimental approaches resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Solubility Profiling :

- HPLC-UV Analysis : Measure solubility in DMSO, PBS (pH 7.4), and ethanol at 25°C. Note that methoxy groups enhance aqueous solubility (~2.5 mg/mL in PBS) compared to brominated analogs .

- Co-Solvent Systems : Test PEG-400/water mixtures (10–30% PEG) to improve bioavailability for in vivo studies .

- Thermodynamic Analysis :

- Use differential scanning calorimetry (DSC) to determine melting points (>200°C) and predict crystalline vs. amorphous stability .

Methodological Challenges

Q. How can researchers mitigate decomposition of the 6-bromo substituent during prolonged storage or under acidic conditions?

- Stabilization Strategies :

- Storage : Store lyophilized powder at -20°C under argon to prevent bromine loss via hydrolysis. Avoid aqueous buffers with pH <5 .

- Synthetic Intermediates : Protect the bromine atom during synthesis by using tert-butoxycarbonyl (Boc) groups on reactive amines .

- Analytical Monitoring :

- Track degradation via LCMS (e.g., bromine loss reduces m/z by ~80 Da) and ¹H NMR (disappearance of C-6 aromatic proton) .

Q. What strategies optimize the regioselectivity of C-4 phenyl group introduction in quinazoline derivatives?

- Metal-Catalyzed Cross-Coupling :

- Use Pd(OAc)₂/XPhos catalyst systems for Suzuki-Miyaura coupling at C-4. Aryl boronic acids with electron-donating groups (e.g., -OMe) improve coupling efficiency (~80% yield) .

- Directed Ortho-Metalation :

- Introduce directing groups (e.g., -NH₂) at C-2 to guide lithiation and subsequent phenyl group addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。